molecular formula C12H14OSe B14282706 6-(Phenylselanyl)hex-5-en-2-one CAS No. 137627-87-3

6-(Phenylselanyl)hex-5-en-2-one

Cat. No.: B14282706
CAS No.: 137627-87-3
M. Wt: 253.21 g/mol
InChI Key: YMJMRUZKMUVIJN-UHFFFAOYSA-N
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Description

6-(Phenylselanyl)hex-5-en-2-one is an organic compound that features a phenylselanyl group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylselanyl)hex-5-en-2-one typically involves the reaction of hex-5-en-2-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a seleniranium ion intermediate, which then undergoes nucleophilic attack by the phenylselanyl group to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylselanyl)hex-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Phenylselanyl)hex-5-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Phenylselanyl)hex-5-en-2-one involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity through covalent modification or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Phenylselanyl)hex-5-en-2-one is unique due to its specific combination of a phenylselanyl group and a hexenone backbone. This structure imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

137627-87-3

Molecular Formula

C12H14OSe

Molecular Weight

253.21 g/mol

IUPAC Name

6-phenylselanylhex-5-en-2-one

InChI

InChI=1S/C12H14OSe/c1-11(13)7-5-6-10-14-12-8-3-2-4-9-12/h2-4,6,8-10H,5,7H2,1H3

InChI Key

YMJMRUZKMUVIJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC=C[Se]C1=CC=CC=C1

Origin of Product

United States

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